アピゲニン 5-O-ネオヘスペリドシド

説明

Apigenin 5-O-neohesperidoside (Apigenin 5-ONH) is a natural flavonoid compound found in various plants, and it is gaining increasing attention due to its potential therapeutic applications. This compound is a derivative of the flavonoid apigenin, and it has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Apigenin 5-ONH has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

科学的研究の応用

癌治療

アピゲニンは、癌に対する潜在的な治療効果を示すことが明らかになっています {svg_1}. 癌細胞の増殖、浸潤、転移の開始に関わる重要なシグナル伝達分子、例えばJAK/STAT、PI3K/Akt/mTOR、MAPK/ERK、NF-κB、Wnt/β-カテニン経路、およびがん遺伝子非コードRNAネットワークを調節できます {svg_2}. 特に、ヒト前立腺癌において、癌転移の重要なイベントである上皮間葉転換(EMT)を抑制することが示されています {svg_3}.

化学予防

アピゲニンは、化学予防効果を持つことが発見されています。 腫瘍細胞に対する化学療法薬の抗癌効果を高め、その副作用を軽減し、薬剤耐性を抑えることができます {svg_4}. また、健康な細胞を化学療法剤の毒性から保護することもできます {svg_5}.

化学増感

アピゲニンは、化学増感剤として作用し、癌細胞の化学療法薬に対する感受性を高めます {svg_6}. これは、過剰発現遺伝子の有意な減少、AKTリン酸化、NFκB、Nrf2の阻害、カスパーゼの過剰発現、p53およびMAPKの上方制御など、さまざまな経路を通じて行われます {svg_7}.

炎症性疾患

アピゲニンは、癌、糖尿病、肥満、うつ病、不眠症、感染症、呼吸器疾患、心臓血管疾患、肝保護、神経変性疾患、皮膚疾患など、さまざまな炎症関連疾患の管理において有望な候補であることが報告されています {svg_8}.

心臓保護

急性肺損傷および喘息の動物モデルでは、アピゲニンはTNF-α、IL-6、IL-1βなどの炎症性サイトカインレベルを阻害する効果を示しています。 また、肺および気道組織における好酸球増加症を軽減します {svg_9}。これは、その潜在的な心臓保護効果を示唆しています。

神経保護

アピゲニンは、神経保護効果を示すことが明らかになっています。 炎症誘発性神経毒性からニューロンを保護することができます。これは、神経変性疾患の発症における重要な要因です {svg_10}.

作用機序

Target of Action

Apigenin 5-O-neohesperidoside, a flavonoid compound, has been found to modulate key signaling molecules involved in the initiation of cell proliferation, invasion, and metastasis . The primary targets of this compound include JAK/STAT , PI3K/Akt/mTOR , MAPK/ERK , NF-κB , and Wnt/β-catenin pathways , as well as the oncogenic non-coding RNA network .

Mode of Action

Apigenin 5-O-neohesperidoside interacts with its targets and brings about significant changes in cellular processes. It has been shown to suppress epithelial-to-mesenchymal transition (EMT) in vitro, consequently blocking cell proliferation and invasion by interrupting the miR-152-5p/BRD4 axis .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that contribute to its therapeutic potential. It is able to modulate key molecular pathways involved in angiogenesis, epithelial-to-mesenchymal transition (EMT), maintenance of cancer stem cells (CSCs), and cell cycle arrest .

Pharmacokinetics

It is known that flavonoids like apigenin are systemically absorbed and recirculated by enterohepatic and local intestinal pathways . The bioavailability of apigenin is in the region of 30% . Once absorbed from the oral route, it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin 5-O-neohesperidoside’s action are diverse. It has been reported to suppress various types of cancer through the induction of apoptosis and cell-cycle arrest, suppressing cell migration and invasion, reduction of inflammation, and inhibiting angiogenesis . It significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

Action Environment

The action, efficacy, and stability of Apigenin 5-O-neohesperidoside can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent systemic effects can be affected by the presence of other compounds in the diet

生化学分析

Biochemical Properties

Apigenin 5-O-neohesperidoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes . Additionally, Apigenin 5-O-neohesperidoside interacts with proteins such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing cellular responses .

Cellular Effects

Apigenin 5-O-neohesperidoside exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest . Moreover, it influences cell signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, leading to changes in gene expression and cellular metabolism . In immune cells, Apigenin 5-O-neohesperidoside reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of Apigenin 5-O-neohesperidoside involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, Apigenin 5-O-neohesperidoside inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it modulates the expression of genes involved in apoptosis and cell proliferation by interacting with transcription factors such as NF-κB and STAT3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apigenin 5-O-neohesperidoside have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, Apigenin 5-O-neohesperidoside has been reported to degrade over time, leading to a decrease in its bioactivity . Its anti-inflammatory and anticancer effects have been observed to persist over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Apigenin 5-O-neohesperidoside vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

Apigenin 5-O-neohesperidoside is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of metabolites that can be excreted from the body . Additionally, it interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels . These interactions play a crucial role in determining the bioavailability and efficacy of Apigenin 5-O-neohesperidoside .

Transport and Distribution

The transport and distribution of Apigenin 5-O-neohesperidoside within cells and tissues involve various transporters and binding proteins. It has been shown to be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, Apigenin 5-O-neohesperidoside can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

Apigenin 5-O-neohesperidoside exhibits specific subcellular localization, which can affect its activity and function. It has been reported to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Additionally, post-translational modifications such as phosphorylation and glycosylation can influence its targeting to specific compartments or organelles . These localization patterns are crucial for understanding the molecular mechanisms underlying its effects .

特性

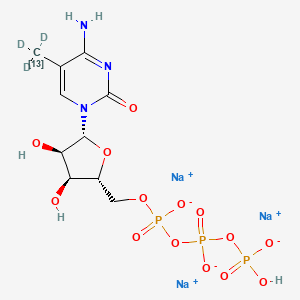

IUPAC Name |

5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXPTCUGPKDQL-PYXJVEIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The study "[Study on the flavonoids compounds of Thesium chinese]" [] isolated and characterized five flavonoids from the Thesium chinese plant, including apigenin 5-O-neohesperidoside. Importantly, this research marked the first-time identification of apigenin 5-O-neohesperidoside and kaempferyl 5-methyl ether within this plant species []. This discovery contributes to the growing body of knowledge surrounding the phytochemical profile of Thesium chinese and its potential medicinal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。